molecular formula C17H25NO5S B2782761 tert-Butyl 3-(1-(tosyloxy)ethyl)azetidine-1-carboxylate CAS No. 1820640-81-0

tert-Butyl 3-(1-(tosyloxy)ethyl)azetidine-1-carboxylate

Cat. No.: B2782761
CAS No.: 1820640-81-0
M. Wt: 355.45
InChI Key: ZXYMQPDMDCNQEI-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(1-(tosyloxy)ethyl)azetidine-1-carboxylate: is a chemical compound with potential applications in various fields of science and industry. This compound features a tert-butyl ester group, an azetidine ring, and a tosyloxy functional group, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

The strained four-membered ring provides an attractive entry point for bond functionalization through N–C bond cleavage .

Mode of Action

The interaction of N-BOC-3-(1-tosyloxyethyl)azetidine with its targets likely involves the opening of the azetidine ring. The embedded polar nitrogen atom within the ring scaffold contributes to its unique reactivity. While specific details regarding its interaction with biological targets remain elusive, we can speculate that the compound’s strained ring facilitates bond-breaking reactions, leading to functionalization .

Action Environment

Environmental factors, such as pH, temperature, and solvent polarity, can influence the compound’s stability and efficacy. For instance, acidic conditions may promote ring-opening reactions, while solvent choice affects solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(1-(tosyloxy)ethyl)azetidine-1-carboxylate typically involves the following steps:

  • Azetidine Synthesis: : The azetidine ring can be synthesized through cyclization reactions starting from linear precursors.

  • Tosyloxy Group Introduction: : The tosyloxy group is introduced using tosyl chloride (TsCl) in the presence of a base such as triethylamine (Et3N).

  • Esterification: : The carboxylic acid group is esterified using tert-butanol (t-BuOH) in the presence of a catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 3-(1-(tosyloxy)ethyl)azetidine-1-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the azetidine ring to other functional groups.

  • Reduction: : Reduction of the tosyloxy group to hydroxyl groups.

  • Substitution: : Replacement of the tosyloxy group with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: : Nucleophiles such as sodium azide (NaN3) and amines are employed.

Major Products Formed

  • Oxidation: : Formation of azetidine derivatives.

  • Reduction: : Production of hydroxylated compounds.

  • Substitution: : Generation of azetidine derivatives with different functional groups.

Scientific Research Applications

Tert-Butyl 3-(1-(tosyloxy)ethyl)azetidine-1-carboxylate: has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Employed in the study of enzyme inhibitors and receptor ligands.

  • Medicine: : Potential use in drug discovery and development.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Tert-Butyl 3-(1-(tosyloxy)ethyl)azetidine-1-carboxylate: is similar to other compounds such as tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate and tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate

Conclusion

This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a candidate for further exploration in various fields.

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Properties

IUPAC Name

tert-butyl 3-[1-(4-methylphenyl)sulfonyloxyethyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S/c1-12-6-8-15(9-7-12)24(20,21)23-13(2)14-10-18(11-14)16(19)22-17(3,4)5/h6-9,13-14H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYMQPDMDCNQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C)C2CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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